molecular formula C6H10N2 B096740 1-Isopropylpyrazole CAS No. 18952-87-9

1-Isopropylpyrazole

Cat. No. B096740
CAS RN: 18952-87-9
M. Wt: 110.16 g/mol
InChI Key: ANMVTDVBEDVFRB-UHFFFAOYSA-N
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Description

1-Isopropylpyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. The isopropyl group attached to the pyrazole ring makes it a substituted variant, potentially affecting its chemical behavior and applications.

Synthesis Analysis

The synthesis of substituted pyrazoles, including those with isopropyl groups, can be achieved through various methods. One approach involves the treatment of alpha-benzotriazolyl-alpha,beta-unsaturated ketones with monosubstituted hydrazines, followed by alkylation at the 4-position of the pyrazoline ring, which can lead to the formation of 1,3,5-triaryl-4-alkylpyrazolines and -pyrazoles . Another method includes the condensation of 1-(2-bromophenyl)buta-2,3-dien-1-ones with hydrazine hydrate, followed by a palladium-catalyzed Sonogashira coupling and intramolecular hydroamination to form pyrazolo[5,1-a]isoquinolines . Additionally, a green synthetic approach has been reported for the one-pot synthesis of 3(5)-alkylpyrazoles, which could be adapted for the synthesis of isopropylpyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline, a related compound, was investigated using FTIR, NMR, and XRD, revealing that it crystallizes in the triclinic system . These techniques can be applied to determine the molecular structure of 1-isopropylpyrazole and to understand its isomerism and crystalline properties.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones were investigated under various conditions, showing that steric hindrance can prevent certain reactions, such as conjugate addition with thiols or piperidine . The reactivity of the isopropyl group in 1-isopropylpyrazole would likely influence its chemical behavior in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including solubility, melting point, and reactivity, are influenced by their substitution patterns. For instance, the X-ray crystal structures of alkylene-bridged bis(pyrazoles) have revealed insights into their affinity for water and insolubility in organic solvents . The presence of an isopropyl group in 1-isopropylpyrazole would affect these properties, potentially making it more lipophilic and altering its boiling and melting points.

Scientific Research Applications

  • Modification of Drug Metabolism : 1-(2-Isopropylphenyl)imidazole, a compound structurally related to 1-Isopropylpyrazole, has been identified as an inhibitor of several oxidative drug-metabolizing enzyme systems in rat liver microsomes. This suggests potential applications in modifying drug metabolism and pharmacokinetics (Leibman & Ortiz, 1973).

  • Antihypertensive Agents : Research has been conducted on the synthesis of isoelectronic analogues of compounds related to 1-Isopropylpyrazole for potential application as antihypertensive beta-adrenergic blocking agents (Baldwin et al., 1980).

  • Coordination Chemistry : Polypyrazolylborate ligands, which include variants like 1-Isopropylpyrazole, play a significant role in coordination chemistry. These ligands have unique properties that bridge the gap between relatively unhindered and sterically bulky ligands (Trofimenko et al., 1989).

  • Antimicrobial and Anti-inflammatory Applications : Pyrazole derivatives, including structures akin to 1-Isopropylpyrazole, have shown antimicrobial, anti-inflammatory, and analgesic activities. This positions them as potential therapeutic agents in medical applications (Zaki, Sayed, & Elroby, 2016).

  • Cyclooxygenase-2 Inhibitors : 1-Isopropylpyrazole derivatives have been investigated for their role in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This research has direct implications for the development of new anti-inflammatory drugs (Penning et al., 1997).

  • Pharmaceutical Degradation : Studies on pyrazolone pharmaceuticals, related to 1-Isopropylpyrazole, have explored their degradation behaviors and genetic toxicity variations during disinfection processes. This research is crucial for understanding the environmental impact of these pharmaceuticals (Jia, Feng, Liu, & Zhang, 2018).

Safety And Hazards

1-Isopropylpyrazole can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment .

Future Directions

Research into pyrazole derivatives, including 1-Isopropylpyrazole, is ongoing, with many studies focusing on their synthesis and potential applications in various fields . Future research directions may include the development of new synthesis methods, the exploration of new biological activities, and the design of new pyrazole-based drugs .

properties

IUPAC Name

1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-6(2)8-5-3-4-7-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMVTDVBEDVFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541637
Record name 1-(Propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylpyrazole

CAS RN

18952-87-9
Record name 1-Isopropyl-1H-pyrazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Propan-2-yl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isopropyl-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JD Vaughan, GL Jewett… - Journal of the American …, 1967 - ACS Publications
… Abstract; The kinetics of iodination of 1-methylpyrazole, 1-ethylpyrazole,and 1-isopropylpyrazole was studied. The rate laws were found to be the same as that of aniline and the …
Number of citations: 23 pubs.acs.org
JD Broadus, JD Vaughan - The Journal of Physical Chemistry, 1968 - ACS Publications
… The dipole moments of 1-methylpyrazole, 1-ethylpyrazole, and 1-isopropylpyrazole were measured in nine nonpolar and polar solvents. A smooth relation between the measured …
Number of citations: 2 pubs.acs.org
BV Lyalin, VA Petrosyan - Russian Chemical Bulletin, 2013 - Springer
… acid, 1 methylpyrazole 3 carb oxylic acid, 1 methylpyrazole 5 carboxylic acid, 3 nitropyrazole, 1 methyl 3 nitropyrazole, 1 methylpyrazole, 1 ethylpyrazole, and 1 isopropylpyrazole were …
Number of citations: 6 link.springer.com
VM Dziomko, RO Kalninya, YS Ryabokobylko… - Chemistry of …, 1984 - Springer
… -3-methyl-7-nitro-propylpyrazolo[4,3-c][1,2,5]benzotriazepine, was synthesized by intramolecular cyclization of 5-amino-4-[(2-bromo-5-nitrophenyl) azo]-3-methyl-1-isopropylpyrazole, …
Number of citations: 3 link.springer.com
X Shi, ED Sosa Carrizo, M Cordier… - … A European Journal, 2021 - Wiley Online Library
… regioselectivity of the arylation of 3 equiv of 1-isopropylpyrazole with 4-bromobenzonitrile, in DMA … conditions on the regioselectivity of the C−H bond arylation of 1-isopropylpyrazole. [a] …
L Kang, Y Mao, S Jiang, S Lu - Journal of Heterocyclic …, 2022 - Wiley Online Library
… Pyrazole and isopropyl bromide was reacted to give 1-isopropylpyrazole (17) in 90% … butyllithium and isopropanol pinacol borate (18) successively, to give 1isopropylpyrazole-5-…
Number of citations: 3 onlinelibrary.wiley.com
GL Jewett - 1962 - vtechworks.lib.vt.edu
A spectrophotometric method was used to determine the rate law in buffered aqueous iodine-iodide solutions. Three iodinating agents other than iodine were considered: direct attack …
Number of citations: 0 vtechworks.lib.vt.edu
DL Buchanan - Analytical Chemistry, 2002 - ACS Publications
… first saturated with one of the three weak bases, 1-isopropylpyrazole, pyrazole, or nicotinamide; each had been used as a carrier in the preliminary fractionation. For …
Number of citations: 14 pubs.acs.org
JE Bundschuh, NC Li - The Journal of Physical Chemistry, 1968 - ACS Publications
… The dipole moments of 1-methylpyrazole, 1-ethylpyrazole, and 1-isopropylpyrazole were measured in nine nonpolar and polar solvents. A smooth relation between the measured …
Number of citations: 9 pubs.acs.org
VM Dziomko, LG Fedosyuk, KA Dunaevskaya… - Chemistry of …, 1979 - Springer
… When the template self- cyclization of 5-amino-4- [(2-bromophenyl)a zo]- 3- methyl- 1-isopropylpyrazole (Ia) is carried out according to the method in [1], a significant amount of a less …
Number of citations: 3 link.springer.com

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